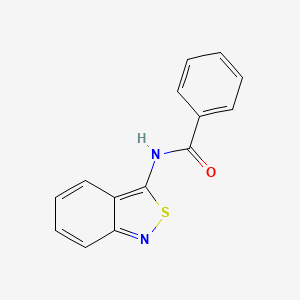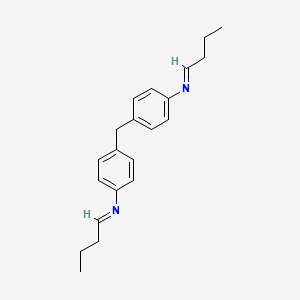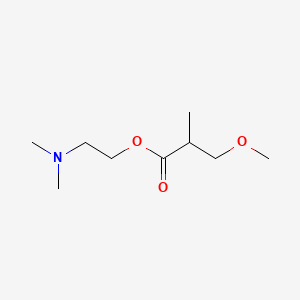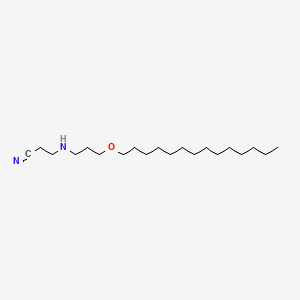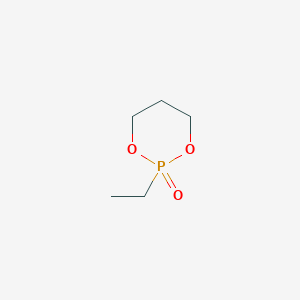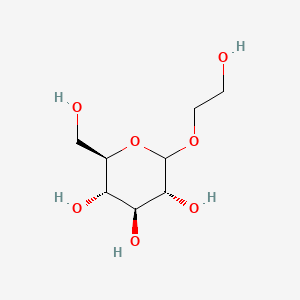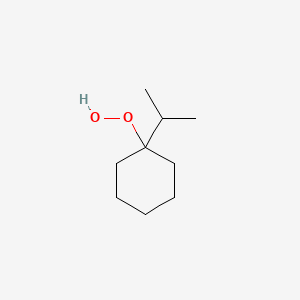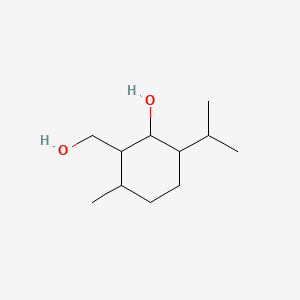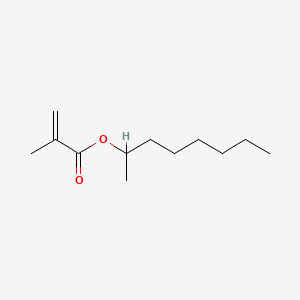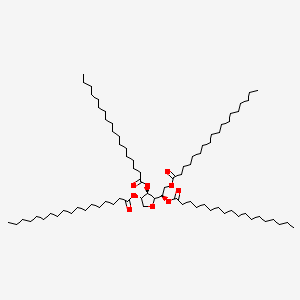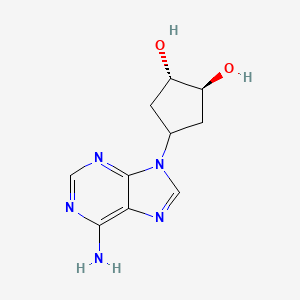
(1S,2S)-4-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-4-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol is a chemical compound that features a cyclopentane ring bonded to a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-4-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of reactions starting from simpler organic molecules. This often involves cyclization reactions under controlled conditions.
Attachment of the Purine Derivative: The purine derivative is introduced through nucleophilic substitution reactions. This step requires precise control of reaction conditions to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-4-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the cyclopentane ring or the purine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(1S,2S)-4-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-4-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol: A structurally similar compound with different stereochemistry.
(1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride: Another related compound with a hydrochloride salt form.
Uniqueness
(1S,2S)-4-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol is unique due to its specific stereochemistry and the presence of both a cyclopentane ring and a purine derivative. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
132065-10-2 |
|---|---|
Molecular Formula |
C10H13N5O2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(1S,2S)-4-(6-aminopurin-9-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C10H13N5O2/c11-9-8-10(13-3-12-9)15(4-14-8)5-1-6(16)7(17)2-5/h3-7,16-17H,1-2H2,(H2,11,12,13)/t6-,7-/m0/s1 |
InChI Key |
HQDRMBMYUFTHKP-BQBZGAKWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CC1N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C1C(CC(C1O)O)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


